molecular formula C10H16O B15320070 4-(2-Methylbut-3-yn-2-yl)oxane

4-(2-Methylbut-3-yn-2-yl)oxane

Cat. No.: B15320070
M. Wt: 152.23 g/mol
InChI Key: NRIFWPNHCOIZEJ-UHFFFAOYSA-N
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Description

4-(2-Methylbut-3-yn-2-yl)oxane is a chemical compound characterized by its unique structure, which includes an oxane ring and a 2-methylbut-3-yn-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylbut-3-yn-2-yl)oxane typically involves the reaction of 2-methylbut-3-yn-2-ol with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the oxane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylbut-3-yn-2-yl)oxane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻) can participate in substitution reactions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can yield alcohols or alkanes.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

4-(2-Methylbut-3-yn-2-yl)oxane has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2-Methylbut-3-yn-2-yl)oxane exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely, but often include interactions with cellular signaling pathways.

Comparison with Similar Compounds

4-(2-Methylbut-3-yn-2-yl)oxane is unique due to its specific structural features. Similar compounds include:

  • 4-(2-Methylbut-3-yn-2-yl)phenol: This compound has a phenol group instead of an oxane ring.

  • 2,6-Ditert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine: This compound features a pyridine ring instead of an oxane ring.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4-(2-methylbut-3-yn-2-yl)oxane

InChI

InChI=1S/C10H16O/c1-4-10(2,3)9-5-7-11-8-6-9/h1,9H,5-8H2,2-3H3

InChI Key

NRIFWPNHCOIZEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)C1CCOCC1

Origin of Product

United States

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